molecular formula C10H18O2 B8497076 Ethyl 5,5-dimethylhex-2-enoate CAS No. 34993-65-2

Ethyl 5,5-dimethylhex-2-enoate

Cat. No.: B8497076
CAS No.: 34993-65-2
M. Wt: 170.25 g/mol
InChI Key: MUMIFLHCHVRJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethylhex-2-enoate is an α,β-unsaturated ester characterized by a hex-2-enoate backbone substituted with an ethyl ester group at position 1 and two methyl groups at position 3. This compound’s structure imparts unique reactivity in organic synthesis, particularly in conjugate additions or cycloadditions.

Properties

CAS No.

34993-65-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 5,5-dimethylhex-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8-10(2,3)4/h6-7H,5,8H2,1-4H3

InChI Key

MUMIFLHCHVRJEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Key Structural Features Functional Groups Molecular Weight (g/mol)
Ethyl 5,5-dimethylhex-2-enoate Hex-2-enoate backbone, ethyl ester, 5,5-dimethyl Ester, alkene ~184.28 (calculated)
(E)-3-Methyl-6-oxohex-2-enyl acetate Hex-2-enoate backbone, methyl at C3, aldehyde at C6 Ester, alkene, aldehyde 170.21 (observed: M+Na = 193.1)
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Pent-2-ynoate backbone, diphenyl at C5, ethoxycarbonyloxy Ester, alkyne, diphenyl, carbonate ~406.45 (calculated)

Key Observations :

  • This compound lacks the aldehyde (C6) and methyl (C3) substituents present in (E)-3-methyl-6-oxohex-2-enyl acetate, simplifying its reactivity profile .
  • The ynoate (alkyne) and bulky diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate introduce steric hindrance and electronic effects absent in the target compound .
(E)-3-Methyl-6-oxohex-2-enyl acetate
  • Synthesis : Oxidative cleavage of diol precursors using HIO₄·2H₂O in THF/Et₂O, yielding 80% product.
  • Reactivity : The aldehyde group at C6 enables nucleophilic additions (e.g., Grignard reactions), while the α,β-unsaturated ester participates in Diels-Alder cycloadditions.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Synthesis : Propargylation of homopropargyl alcohols using 1,3-dilithiopropyne, followed by ethoxycarbonyl protection.
  • Reactivity: The alkyne moiety undergoes click chemistry or Sonogashira coupling, while the carbonate group is prone to hydrolysis.

Comparison with this compound:

  • The target compound’s synthesis likely involves esterification of 5,5-dimethylhex-2-enoic acid, avoiding the need for oxidative cleavage or propargylation .
  • Its alkene group would exhibit reactivity similar to (E)-3-methyl-6-oxohex-2-enyl acetate but without competing aldehyde reactivity.

Spectroscopic Data

Compound ¹H-NMR Highlights (δ, ppm) ESI-MS (m/z)
(E)-3-Methyl-6-oxohex-2-enyl acetate 9.78 (s, -CHO), 5.34–5.39 (m, =CH-), 2.05 (s, CH₃CO-) 193.1 (M+Na)
This compound (predicted) ~5.8–6.1 (m, =CH-), 4.1–4.3 (q, -OCH₂CH₃), 1.2–1.3 (t, -CH₃) ~207.1 (M+Na, calc.)

Key Observations :

  • The absence of an aldehyde peak (~9.78 ppm) in this compound simplifies its ¹H-NMR interpretation compared to (E)-3-methyl-6-oxohex-2-enyl acetate .
  • The ynoate proton in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate would appear as a triplet near δ 2.5–3.0 ppm (unreported in ).

Q & A

Q. What strategies can resolve discrepancies between theoretical and experimental data in the thermodynamic properties of this compound?

  • Methodological Answer :
  • Recalculate thermodynamic parameters (ΔH, ΔG) using ab initio methods (e.g., MP2 or CCSD(T)) with larger basis sets.
  • Cross-check experimental results via calorimetry or vapor pressure measurements.
  • Address systematic errors (e.g., solvent effects in DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.